1,1'-Biphenyl, 3-chloro-4'-methoxy-
Description
Research into specifically substituted biphenyls like 1,1'-Biphenyl, 3-chloro-4'-methoxy- is built upon a foundational understanding of the biphenyl (B1667301) scaffold itself. This compound, with a chlorine atom on one phenyl ring and a methoxy (B1213986) group on the other, is an example of an asymmetrically substituted biphenyl. Its formal properties can be derived from its structure, although specific experimental data are not widely documented in scientific literature, suggesting it is not a commonly studied isomer.
The synthesis of such a compound would typically be achieved through well-established cross-coupling methodologies. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoborane and an organohalide, stands out as a primary method for forming the carbon-carbon bond between the two phenyl rings. libretexts.orgorganic-chemistry.org A plausible route would involve the reaction of 3-chlorophenylboronic acid with a 4-haloanisole (such as 4-bromoanisole) in the presence of a palladium catalyst and a base. researchgate.net This method is valued for its high tolerance of various functional groups and its general reliability in creating biaryl linkages. mdpi.comrsc.org
General Properties of 1,1'-Biphenyl, 3-chloro-4'-methoxy-
| Property | Value |
| Molecular Formula | C₁₃H₁₁ClO |
| Molecular Weight | 218.68 g/mol |
| CAS Number | Not readily available |
| Physical State | Not readily available |
| Melting Point | Not readily available |
| Boiling Point | Not readily available |
Note: This data is calculated or inferred. Specific experimental data for this compound is not widely available in the cited literature.
The biphenyl unit, consisting of two connected phenyl rings, is more than a simple hydrocarbon structure; it is a fundamental backbone in a multitude of functional molecules. mdpi.comrsc.org The rotational restriction around the single bond connecting the two rings can lead to a non-planar conformation and, with appropriate substitution, to a form of stereoisomerism known as atropisomerism. rsc.org This three-dimensional structure is crucial for its function in many contexts.
Substituted biphenyls are considered "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets. mdpi.com This versatility has led to their incorporation into a wide range of pharmaceuticals. Beyond medicine, these frameworks are integral to materials science, where they are used in the development of organic light-emitting diodes (OLEDs) and solar cells. mdpi.com The rigid structure and electronic properties of the biphenyl unit can be finely tuned by adding different substituent groups, allowing chemists to design molecules for specific applications. nih.gov
The introduction of halogen and methoxy groups onto a biphenyl scaffold significantly alters its chemical and physical properties. These substitutions are a key strategy for modulating the electronic nature, polarity, and biological activity of the molecule.
Halogenated biphenyls , particularly polychlorinated biphenyls (PCBs), were once used extensively in industrial applications such as heat transfer fluids and lubricants. rsc.org Academic research into halogenated biphenyls has explored the structure-activity relationships, noting that the position and number of halogen atoms dramatically influence the molecule's properties. nih.gov For instance, the substitution pattern affects how these compounds interact with biological systems, such as inducing the activity of certain enzymes. nih.gov The relative potency of different halogenated biphenyls often follows the order of iodine > bromine > chlorine > fluorine, which may be related to the polarizability of the halogen atom. nih.gov
Methoxy-substituted biphenyls are also a subject of significant academic interest. The methoxy group (–OCH₃) is an electron-donating group that can influence the reactivity and interaction of the biphenyl system. Research has shown that methoxy-substituted biphenyls are valuable precursors and intermediates in the synthesis of more complex molecules, including natural products and pharmacologically active compounds. mdpi.combeilstein-journals.org The presence of a methoxy group can impact the molecule's conformation and its ability to form hydrogen bonds, which is critical for its interaction with biological receptors.
The combination of both halogen and methoxy substituents, as seen in 1,1'-Biphenyl, 3-chloro-4'-methoxy-, creates a molecule with a complex interplay of electronic effects. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group on separate rings result in a polarized molecule with potential for specific interactions, making it and similar structures interesting targets for synthesis and theoretical study.
Structure
3D Structure
Properties
CAS No. |
74447-84-0 |
|---|---|
Molecular Formula |
C13H11ClO |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
1-chloro-3-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H11ClO/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9H,1H3 |
InChI Key |
BTZLFJNPDUAPSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,1 Biphenyl, 3 Chloro 4 Methoxy and Analogues
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.gov These methods offer high efficiency, functional group tolerance, and mild reaction conditions. nih.govlibretexts.org
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a prominent palladium-catalyzed reaction that joins an organoboron compound with an organohalide. libretexts.org It is widely favored due to the stability and low toxicity of the boronic acid reagents and the mild reaction conditions. libretexts.orgacs.org
The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition: A low-valent palladium(0) complex reacts with the organohalide to form a palladium(II) intermediate. nih.gov
Transmetalation: The organoboron species transfers its organic group to the palladium(II) complex, typically facilitated by a base. nih.gov
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biaryl product. nih.gov
For the synthesis of 1,1'-Biphenyl, 3-chloro-4'-methoxy-, a Suzuki-Miyaura coupling would typically involve the reaction of a (3-chloro-4-methoxyphenyl)boronic acid or its ester with a halobenzene, or conversely, a 3-chloro-4-methoxyhalobenzene with a phenylboronic acid. The choice of reactants can be influenced by the availability and reactivity of the starting materials.
Several factors can be optimized to enhance the efficiency of Suzuki-Miyaura couplings, including the choice of palladium precursor, ligand, base, and solvent. Dialkylbiaryl phosphine (B1218219) ligands, such as SPhos, have demonstrated broad applicability and high reactivity, enabling the coupling of even challenging substrates like aryl chlorides at room temperature or with low catalyst loadings. nih.gov
| Catalyst System | Reactants | Base | Solvent | Conditions | Product | Yield | Reference |
| Pd(OAc)2 / SPhos | 4-Chloroanisole, Phenylboronic acid | K3PO4 | Toluene/H2O | 100 °C, 18 h | 4-Methoxybiphenyl (B1664174) | High | nih.gov |
| Pd2(dba)3 / FcPPh2 | Aryl Chloride, Alkyl Pinacol Boronic Ester | K3PO4 | Dioxane/H2O | 100 °C, 18-20 h | Alkyl-substituted arene | Good | acs.org |
| Pd(OAc)2 / DABCO | Aryl Halide, Arylboronic Acid | K2CO3 | PEG-400 | 110 °C | Biaryl | Good | amazonaws.com |
Other Metal-Mediated Biaryl Coupling Strategies
While the Suzuki-Miyaura coupling is highly versatile, other metal-mediated reactions also provide effective routes to biaryl compounds.
Hiyama Coupling: This reaction utilizes organosilicon reagents, such as aryl(alkoxy)silanes or aryltrifluorosilanes, as the organometallic partner. umich.edunih.gov A key advantage is the low toxicity and stability of the silicon reagents. The addition of water can significantly improve the yield in Hiyama couplings by suppressing side reactions. umich.edu
| Catalyst System | Reactants | Additive | Solvent | Conditions | Product | Yield | Reference |
| Pd(OAc)2 / L2 | Aryl Chloride, Aryltrialkoxysilane | H2O | Solvent-free | 3 h | Biaryl | Excellent | umich.edu |
| Pd(OAc)2 / XPhos | 4-Chloroanisole, Phenyltrifluorosilane | TBAF | t-BuOH | - | 4-Methoxybiphenyl | 71% | nih.gov |
Stille Coupling: This method employs organotin reagents. Although effective, the toxicity of organotin compounds is a significant drawback. libretexts.orgresearchgate.net
Negishi Coupling: This reaction involves organozinc reagents, which can be prepared in situ, offering a convenient one-pot procedure. sigmaaldrich.com
Functionalization and Derivatization Approaches
Once the 1,1'-biphenyl core is assembled, further modifications can be introduced through various functionalization and derivatization reactions.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for introducing substituents onto aromatic rings. wikipedia.org The incoming electrophile replaces a hydrogen atom on the aromatic ring. Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.org
In the case of 1,1'-Biphenyl, 3-chloro-4'-methoxy-, the directing effects of the existing substituents must be considered. The methoxy (B1213986) group (-OCH3) is a strong activating group and an ortho-, para-director, while the chloro group (-Cl) is a deactivating group but also an ortho-, para-director. The phenyl group is also an ortho-, para-director. youtube.comlibretexts.org Therefore, electrophilic attack is most likely to occur at the positions activated by the methoxy group and the positions ortho and para to the phenyl group on the other ring. youtube.com
For example, nitration of biphenyl (B1667301) typically occurs at the ortho and para positions. libretexts.org Halogenation, such as chlorination, can be achieved using chlorine gas in the presence of a Lewis acid or in a suitable solvent like acetic acid. rsc.org Friedel-Crafts acylation can introduce a ketone functionality, for instance, by reacting biphenyl with an acyl chloride in the presence of a Lewis acid like aluminum chloride. rsc.org
| Reaction | Reagents | Electrophile | Expected Product(s) | Reference |
| Nitration | HNO3, H2SO4 | NO2+ | Nitro-substituted biphenyl | wikipedia.org |
| Halogenation | Br2, FeBr3 | Br+ | Bromo-substituted biphenyl | minia.edu.eg |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | RCO+ | Acyl-substituted biphenyl | rsc.org |
Oxidation and Reduction Pathways
The substituents on the biphenyl ring can be modified through oxidation and reduction reactions. For instance, a nitro group introduced via electrophilic substitution can be reduced to an amino group, which can then be further functionalized.
The reduction of the biphenyl system itself can also be achieved under specific conditions. For example, reduction of biphenyl with lithium metal in ammonia (B1221849) can yield tetrahydro-1,1'-biphenyl. rsc.org Catalytic hydrogenation using a noble metal catalyst like ruthenium on carbon (Ru/C) can lead to the formation of 1,1'-bi(cyclohexane). rsc.org Nickel-catalyzed hydrogenation in the presence of a hydrogen donor can produce cyclohexylbenzene. rsc.org
A study on the photoelectrocatalytic reduction of 4-chlorobiphenyl (B17849) has demonstrated the cleavage of the carbon-chlorine bond using anion radicals and visible light. acs.org This suggests a potential pathway for the selective dehalogenation of chloro-substituted biphenyls.
Stereoselective Synthesis of Chiral Analogues
The synthesis of axially chiral biaryl compounds, known as atropisomers, is a significant area of research due to their importance in medicinal chemistry and catalysis. acs.org Atropisomerism arises from restricted rotation around the single bond connecting the two aryl rings, which is often caused by bulky ortho substituents.
Enantioselective Suzuki-Miyaura coupling has emerged as a powerful method for the synthesis of enantioenriched biaryl compounds. acs.org This is typically achieved by employing a chiral ligand that can effectively control the stereochemistry during the C-C bond formation. For example, the use of enantiopure sulfonated SPhos (sSPhos) has shown high levels of asymmetric induction in the synthesis of 2,2'-biphenols. acs.org While 1,1'-Biphenyl, 3-chloro-4'-methoxy- itself is not chiral, the principles of stereoselective synthesis can be applied to create chiral analogues by introducing appropriate substituents in the ortho positions.
| Method | Key Feature | Application | Reference |
| Enantioselective Suzuki-Miyaura Coupling | Use of chiral ligands (e.g., enantiopure sSPhos) | Synthesis of atropisomeric biphenols | acs.org |
Emerging Synthetic Techniques
The quest for more efficient and environmentally benign chemical processes has led to the exploration of novel technologies in the synthesis of biphenyl derivatives. These emerging techniques offer significant advantages over classical methods, including drastically reduced reaction times, improved yields, and a smaller environmental footprint.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation allows for rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times from hours to minutes. This technique has been successfully applied to various cross-coupling reactions for the formation of biaryl bonds, most notably the Suzuki-Miyaura coupling.
The synthesis of substituted biphenyls via microwave-assisted Suzuki-Miyaura coupling typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of a compound like 1,1'-Biphenyl, 3-chloro-4'-methoxy-, one could envision the coupling of 3-chloro-1-iodobenzene with 4-methoxyphenylboronic acid or 1-chloro-3-iodobenzene (B1293798) with 4-methoxyphenylboronic acid.
Research on analogous compounds has demonstrated the efficiency of this approach. For instance, the microwave-assisted Suzuki coupling of various aryl bromides and arylboronic acids has been shown to proceed with high yields in short reaction times. The choice of catalyst, base, and solvent plays a crucial role in the success of the reaction.
Table 1: Microwave-Assisted Suzuki-Miyaura Coupling for the Synthesis of Substituted Biphenyls
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | H₂O/EtOH | 10 | 95 | flemingcollege.ca(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGNT-XdBD4qdFzx78IJRBTidn6Dl0CLKLNGFkp-gpoLzGxc-o8JKhmBJ4blDgTc4nOP-xzrKthY6QwKZnkO_05TXEEbuihzTMA-yy3DxMTl9Wla77h8axMRD-wNPoHYAbXRTbcW0MbO-XEETd56TK7G0hYEE6Sr2zXPw8i4uS7zlYZRKMIDoGdhBs09HLahW_XoMkPt-_jwMhgVfVShGNOupFY2RnLlVB-dYmb74JVDRNOuWtvA9LsEaRFra8IsCoDVlNnD8RcrNeSGGlQgr4R3LTVz_XZqfLFew5uguRWfH4pkEE1AVv-FZV6Nflhm9y_HSnf-ekJAkQmv2JZqkE_mnmwXzv0A5DPyaUB4Ynm4vMiXGSMgz1cBLfK-JfDSbhQslVtodybsEP3JooofFo_GCKcFTWUjuWnH4EXUYJ2V9pCgPSna8aO_boVKFmi4GUIEoQux_lxYPYqcXBL-DFsLOsnRTZjxCOERgERRYBPnzY5a0uEhKPULqk1oAkYVKxmqYIvv8r3WtM9vUshWVvVby6azVCdji3OYPbQqVWQEiFbe_BI%3D) |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd/C (5) | Na₂CO₃ | DMF/H₂O | 15 | 88 | gre.ac.uk(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJ2hpMkiLaIVu7fGJzmu5QJtTJgpMwWy6rDC9B4jPrhcQWKgDVH0_ulUKu1BKfOKlKB7BNSCMI8MwQWAzYRf0mj27YA_dfmQ9M7sn_7_nojrXSJt36b2R3vy3c11AZgmFpHa1oETx8MujPul6WGRu1DmZbTJ9UTIxwQR3ddg8hhrx_263-xDpZnb8AEfDLog%3D%3D) |
| 3-Bromoaniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | 20 | 82 | uliege.be(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHAKJ3fZxFUmmAhz49Wrnno69beaOhj1-hKeNQCmH6_NkV-Sl6IavLkEpTo6rxk7vA3MwPyYs1oB_SmSU_D5kTzhbbfjNwgZSiZ3Y3bsBWgJhjAuCWylsXvsr4z_H7LU1zXJ4AMf2BtKT-VEtqvjox4-A%3D%3D) |
The data in Table 1 illustrates that microwave irradiation significantly shortens reaction times while maintaining high product yields for a variety of substituted biphenyls. This suggests that a similar approach for the synthesis of 1,1'-Biphenyl, 3-chloro-4'-methoxy- would be highly effective.
Green Chemistry Approaches in Biphenyl Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of biphenyl synthesis, this translates to the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.
One of the key green chemistry strategies is the replacement of volatile organic compounds (VOCs) with greener alternatives. Water is an ideal solvent for many chemical reactions due to its non-toxic, non-flammable, and abundant nature. Microwave-assisted Suzuki-Miyaura couplings have been successfully performed in aqueous media, often with the aid of a phase-transfer catalyst to facilitate the reaction between the organic substrates and the aqueous-soluble catalyst. flemingcollege.ca
Solvent-free, or solid-state, reactions represent another significant green chemistry approach. By eliminating the solvent altogether, waste is minimized, and product isolation is often simplified. Microwave irradiation can be particularly effective for promoting solvent-free reactions by directly transferring energy to the reactants. Studies have shown that the Suzuki-Miyaura coupling can be carried out under solvent-free conditions using a solid-supported palladium catalyst, leading to high yields of biphenyl products in a short amount of time.
The development of reusable and highly active catalysts is also a cornerstone of green biphenyl synthesis. Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are particularly attractive as they can be easily separated from the product and recycled. Palladium nanoparticles supported on various materials, such as activated carbon or polymers, have shown excellent catalytic activity and reusability in Suzuki-Miyaura reactions.
Table 2: Green Chemistry Approaches in Suzuki-Miyaura Coupling for Biphenyl Synthesis
| Reaction Conditions | Catalyst | Solvent | Key Green Feature | Outcome | Reference |
|---|---|---|---|---|---|
| Microwave-assisted | Pd(OAc)₂ | Water/Ethanol | Use of aqueous solvent system | High yields, short reaction times | flemingcollege.ca(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGNT-XdBD4qdFzx78IJRBTidn6Dl0CLKLNGFkp-gpoLzGxc-o8JKhmBJ4blDgTc4nOP-xzrKthY6QwKZnkO_05TXEEbuihzTMA-yy3DxMTl9Wla77h8axMRD-wNPoHYAbXRTbcW0MbO-XEETd56TK7G0hYEE6Sr2zXPw8i4uS7zlYZRKMIDoGdhBs09HLahW_XoMkPt-_jwMhgVfVShGNOupFY2RnLlVB-dYmb74JVDRNOuWtvA9LsEaRFra8IsCoDVlNnD8RcrNeSGGlQgr4R3LTVz_XZqfLFew5uguRWfH4pkEE1AVv-FZV6Nflhm9y_HSnf-ekJAkQmv2JZqkE_mnmwXzv0A5DPyaUB4Ynm4vMiXGSMgz1cBLfK-JfDSbhQslVtodybsEP3JooofFo_GCKcFTWUjuWnH4EXUYJ2V9pCgPSna8aO_boVKFmi4GUIEoQux_lxYPYqcXBL-DFsLOsnRTZjxCOERgERRYBPnzY5a0uEhKPULqk1oAkYVKxmqYIvv8r3WtM9vUshWVvVby6azVCdji3OYPbQqVWQEiFbe_BI%3D) |
| Solvent-free, Microwave | Pd/C | None | Elimination of solvent | High yields, minimal waste | gre.ac.uk(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJ2hpMkiLaIVu7fGJzmu5QJtTJgpMwWy6rDC9B4jPrhcQWKgDVH0_ulUKu1BKfOKlKB7BNSCMI8MwQWAzYRf0mj27YA_dfmQ9M7sn_7_nojrXSJt36b2R3vy3c11AZgmFpHa1oETx8MujPul6WGRu1DmZbTJ9UTIxwQR3ddg8hhrx_263-xDpZnb8AEfDLog%3D%3D) |
| Room Temperature | Pd Nanoparticles | Water | Mild reaction conditions, recyclable catalyst | Good yields, energy efficient | uliege.be(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHAKJ3fZxFUmmAhz49Wrnno69beaOhj1-hKeNQCmH6_NkV-Sl6IavLkEpTo6rxk7vA3MwPyYs1oB_SmSU_D5kTzhbbfjNwgZSiZ3Y3bsBWgJhjAuCWylsXvsr4z_H7LU1zXJ4AMf2BtKT-VEtqvjox4-A%3D%3D) |
These green chemistry approaches, particularly when combined with microwave technology, offer a sustainable and efficient pathway for the synthesis of 1,1'-Biphenyl, 3-chloro-4'-methoxy- and its analogues, aligning with the modern demands of the chemical industry for environmentally responsible manufacturing.
Comprehensive Spectroscopic Characterization and Structural Elucidation of 1,1 Biphenyl, 3 Chloro 4 Methoxy
X-ray Diffraction Analysis for Solid-State Structure Determination
Intermolecular Interactions and Packing Motifs (e.g., Halogen Bonds)
The solid-state packing of 1,1'-Biphenyl, 3-chloro-4'-methoxy- is anticipated to be governed by a combination of weak intermolecular forces. These include van der Waals forces, dipole-dipole interactions, and potentially more directional interactions such as halogen bonding and C-H···π interactions. The presence of the chlorine atom introduces the possibility of halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule. nih.govresearcher.life
In the case of 1,1'-Biphenyl, 3-chloro-4'-methoxy-, the chlorine atom attached to one phenyl ring can act as a halogen bond donor. The oxygen atom of the methoxy (B1213986) group on the other ring of a neighboring molecule, with its lone pairs of electrons, presents a potential halogen bond acceptor. This C-Cl···O interaction could play a significant role in the crystal packing. Studies on analogous compounds support this hypothesis. For instance, the crystal structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate reveals short Cl···O contacts of 2.991 Å, indicative of halogen bonding that contributes to the formation of molecular sheets. nih.goviucr.org Similarly, theoretical and experimental studies on other polychlorinated biphenyls (PCBs) have recognized the role of halogen bonding in their crystal engineering and interaction with biological systems. nih.gov
The planarity of the biphenyl (B1667301) system is another critical factor. The degree of twist between the two phenyl rings, known as the dihedral angle, is influenced by the steric hindrance imposed by the substituents. For 3,3',5'-trichloro-4-methoxybiphenyl, a related compound, the dihedral angle was found to be 41.31° in the solid state, indicating a non-planar conformation. nih.govpsu.edu It is reasonable to expect a similar non-planar arrangement for 1,1'-Biphenyl, 3-chloro-4'-methoxy-, which would influence the efficiency of π-π stacking interactions between the aromatic rings of adjacent molecules. While π-π stacking might be present, the non-planarity could lead to offset or edge-to-face arrangements rather than direct face-to-face stacking.
Table 1: Plausible Intermolecular Interactions in 1,1'-Biphenyl, 3-chloro-4'-methoxy-
| Interaction Type | Donor | Acceptor | Plausibility |
| Halogen Bond | C-Cl | O (methoxy) | High |
| Hydrogen Bond | C-H | O (methoxy) | Moderate |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Moderate (likely offset) |
| C-H···π Interaction | C-H | Phenyl Ring | High |
| van der Waals Forces | All atoms | All atoms | High |
UV-Visible and Fluorescence Spectroscopy for Electronic Structure and Optical Properties
The electronic absorption and emission properties of 1,1'-Biphenyl, 3-chloro-4'-methoxy- are determined by the electronic transitions within the π-system of the biphenyl core, as modified by the chloro and methoxy substituents.
UV-Visible Spectroscopy
The UV-Visible spectrum of biphenyl itself typically shows a strong absorption band around 250 nm, corresponding to the π-π* transition. The introduction of substituents alters the position and intensity of this band. The methoxy group (-OCH₃), being an electron-donating group, generally causes a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption maximum due to the extension of the conjugated system through the lone pairs of the oxygen atom. For example, 4-methoxybiphenyl (B1664174) exhibits a maximum absorption at 261 nm. nist.gov
The chlorine atom, being an electronegative and weakly deactivating (ortho-, para-directing) substituent, is expected to have a more complex influence. It can cause a slight bathochromic shift. Therefore, for 1,1'-Biphenyl, 3-chloro-4'-methoxy-, the primary absorption band is expected to be red-shifted compared to biphenyl, likely appearing in the range of 260-280 nm. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) on similar substituted biphenyls have been successful in predicting their UV-Visible spectra and can provide more precise estimates of the absorption maxima and oscillator strengths. researcher.lifenih.gov
Table 2: Predicted UV-Visible Absorption Data for 1,1'-Biphenyl, 3-chloro-4'-methoxy- and Related Compounds
| Compound | Predicted λmax (nm) | Transition Type | Reference Compound λmax (nm) |
| 1,1'-Biphenyl, 3-chloro-4'-methoxy- | 260 - 280 | π → π | Biphenyl (~250 nm) |
| 4-Methoxybiphenyl | 261 | π → π | 4-Methoxybiphenyl (261 nm) nist.gov |
Fluorescence Spectroscopy
Biphenyl and its derivatives are often fluorescent, emitting light upon relaxation from an excited electronic state. The fluorescence properties are highly sensitive to the molecular structure and environment. The presence of the electron-donating methoxy group is likely to enhance the fluorescence quantum yield of the biphenyl system.
However, the chlorine atom, due to the heavy-atom effect, can promote intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁). This process can quench fluorescence and enhance phosphorescence. Therefore, the fluorescence of 1,1'-Biphenyl, 3-chloro-4'-methoxy- is expected to be weaker than that of 4-methoxybiphenyl. The emission wavelength would be expected at a longer wavelength than the absorption maximum, with a Stokes shift typical for biphenyl derivatives.
The study of the electronic spectra provides valuable insights into the frontier molecular orbitals (HOMO and LUMO) and the energy gap, which are crucial for understanding the reactivity and potential applications of the compound in areas like organic electronics. nih.gov
Advanced Computational and Theoretical Chemistry Investigations of 1,1 Biphenyl, 3 Chloro 4 Methoxy
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict and analyze molecular properties.
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations using DFT would identify the lowest energy conformation of 1,1'-Biphenyl, 3-chloro-4'-methoxy-. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.
The key conformational feature of biphenyl (B1667301) derivatives is the dihedral angle between the two phenyl rings. For 1,1'-Biphenyl, 3-chloro-4'-methoxy-, this angle would be influenced by the steric and electronic effects of the chloro and methoxy (B1213986) substituents. A detailed conformational analysis would involve rotating the phenyl rings relative to each other and calculating the energy at each step to map out the potential energy surface. This would reveal the global energy minimum and any local minima, as well as the energy barriers between different conformations.
Table 1: Hypothetical Optimized Geometrical Parameters for 1,1'-Biphenyl, 3-chloro-4'-methoxy- (Illustrative)
| Parameter | Predicted Value (Illustrative) |
| C-C (inter-ring) bond length | ~1.48-1.50 Å |
| C-Cl bond length | ~1.74-1.76 Å |
| C-O bond length | ~1.36-1.38 Å |
| Phenyl ring dihedral angle | ~35-50° |
Note: The values in this table are illustrative examples based on similar known structures and are not the result of actual calculations for this specific molecule.
Prediction of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis)
DFT calculations can accurately predict various spectroscopic parameters, which are invaluable for the characterization of a compound.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the optimized geometry, a theoretical IR spectrum can be generated. This would show characteristic peaks corresponding to the stretching and bending of specific bonds, such as C-H, C=C (aromatic), C-Cl, and C-O-C vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical shifts, when compared to experimental data, help in the assignment of signals and confirmation of the molecular structure.
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule. For 1,1'-Biphenyl, 3-chloro-4'-methoxy-, this would provide information on the absorption maxima (λmax) corresponding to π→π* transitions within the aromatic system.
Table 2: Hypothetical Predicted Spectroscopic Data for 1,1'-Biphenyl, 3-chloro-4'-methoxy- (Illustrative)
| Spectroscopy | Parameter | Predicted Value (Illustrative) |
| IR | C-Cl stretch | ~700-800 cm⁻¹ |
| C-O-C stretch | ~1200-1300 cm⁻¹ | |
| ¹³C NMR | Carbon attached to Cl | ~130-135 ppm |
| Carbon attached to OCH₃ | ~155-160 ppm | |
| UV-Vis | λmax | ~250-280 nm |
Note: The values in this table are illustrative examples and not from specific calculations on this molecule.
Analysis of Electronic Structure (HOMO-LUMO, Molecular Electrostatic Potential)
Understanding the electronic structure is key to predicting a molecule's reactivity.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution in a molecule. It uses a color scale to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For 1,1'-Biphenyl, 3-chloro-4'-methoxy-, the MEP would likely show negative potential around the oxygen and chlorine atoms and the π-systems of the phenyl rings, indicating sites susceptible to electrophilic attack.
Molecular Dynamics Simulations and Conformational Landscape Exploration
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of 1,1'-Biphenyl, 3-chloro-4'-methoxy- would involve solving Newton's equations of motion for the atoms in the molecule, providing insights into its flexibility and conformational preferences in different environments (e.g., in a solvent).
By running the simulation for a sufficient length of time, one could explore the conformational landscape of the molecule, observing transitions between different low-energy states and calculating the probability of finding the molecule in a particular conformation. This is particularly useful for understanding how the molecule might interact with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Studies (Ligand-based approaches)
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like 1,1'-Biphenyl, 3-chloro-4'-methoxy-, a ligand-based QSAR approach would be used in the absence of a known receptor structure. This involves analyzing a set of similar molecules with known activities to build a predictive model.
Molecular Shape Analysis (MSA) and Molecular Field Analysis (MFA) Applications
Molecular Shape Analysis (MSA): This approach quantifies the shape of molecules and relates it to their activity. It assumes that the shape of a molecule is a key determinant of its biological function.
Molecular Field Analysis (MFA): Techniques like Comparative Molecular Field Analysis (CoMFA) go a step further by calculating the steric and electrostatic fields around a set of aligned molecules. These fields are then correlated with biological activity to create a 3D QSAR model. Such a model for a series of biphenyl derivatives including 1,1'-Biphenyl, 3-chloro-4'-methoxy- would highlight regions in space where bulky groups or specific electrostatic interactions increase or decrease activity. This information is highly valuable for designing new, more potent compounds. nih.govresearchgate.netnih.gov
Reaction Mechanism Elucidation through Computational Approaches
While specific computational investigations exclusively targeting the reaction mechanisms of 1,1'-Biphenyl, 3-chloro-4'-methoxy- are not extensively documented in publicly accessible literature, the principles of computational chemistry offer a robust framework for understanding its formation. The synthesis of substituted biphenyls, such as the target compound, typically proceeds through well-established cross-coupling reactions. Computational approaches are instrumental in dissecting the intricate steps of these reactions, providing insights into transition states, activation energies, and the influence of various catalysts and substituents.
The most probable synthetic routes for 1,1'-Biphenyl, 3-chloro-4'-methoxy- are the Suzuki-Miyaura coupling and the Ullmann condensation. Computational studies on these general reaction types provide a valuable lens through which the specific case of 1,1'-Biphenyl, 3-chloro-4'-methoxy- can be understood.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. wikipedia.org For the synthesis of 1,1'-Biphenyl, 3-chloro-4'-methoxy-, this could involve the reaction of a suitably substituted phenylboronic acid with a chloro- or bromo-substituted methoxybenzene, or vice-versa. The catalytic cycle, which has been extensively studied using computational methods, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Computational models, particularly those employing Density Functional Theory (DFT), can map out the energy profile of the entire catalytic cycle. This allows for the identification of the rate-determining step and an understanding of how factors such as the choice of ligand on the palladium catalyst and the nature of the base can influence the reaction's efficiency. For instance, DFT calculations can reveal the energetics of the formation of the active Pd(0) catalyst, the oxidative addition of the aryl halide to the palladium center, the subsequent transmetalation with the boronic acid derivative, and the final reductive elimination that yields the biphenyl product. libretexts.org
The Ullmann condensation is another powerful method for the formation of biaryl linkages, typically employing copper as a catalyst. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of two aryl halides, often at elevated temperatures. Computational studies of the Ullmann reaction have helped to elucidate its mechanism, which can involve the formation of organocopper intermediates. organic-chemistry.org DFT calculations can model the oxidative addition of the aryl halide to a copper(I) species, followed by a second oxidative addition or a disproportionation step, and finally reductive elimination to form the C-C bond of the biphenyl. organic-chemistry.org These computational models can also explore the role of ligands in stabilizing the copper intermediates and facilitating the reaction.
In the context of synthesizing 1,1'-Biphenyl, 3-chloro-4'-methoxy-, computational chemistry could be used to predict the most favorable reaction conditions. For example, by comparing the calculated activation barriers for different combinations of starting materials and catalysts, it would be possible to identify the most efficient synthetic route. Furthermore, computational analysis can shed light on the regioselectivity of the reaction, which is particularly important when dealing with polysubstituted aromatic rings.
Interactive Data Table: Representative Computational Data for Suzuki-Miyaura Coupling Steps
| Catalytic Cycle Step | Reactants | Products | Activation Energy (kcal/mol) - Representative |
| Oxidative Addition | Pd(0)L2 + Ar-X | Ar-Pd(II)(X)L2 | 10-20 |
| Transmetalation | Ar-Pd(II)(X)L2 + Ar'B(OH)2 | Ar-Pd(II)(Ar')L2 + XB(OH)2 | 5-15 |
| Reductive Elimination | Ar-Pd(II)(Ar')L2 | Ar-Ar' + Pd(0)L2 | 5-10 |
Note: The activation energies presented are representative values for a generic Suzuki-Miyaura coupling and are not specific to the synthesis of 1,1'-Biphenyl, 3-chloro-4'-methoxy-. These values can vary significantly based on the specific substrates, catalyst, ligands, and solvent used.
Interactive Data Table: Key Intermediates in Ullmann Condensation
| Intermediate | Description |
| Ar-Cu(I) | Formed from the reaction of an aryl halide with a Cu(0) or Cu(I) source. |
| [Ar-Cu(III)(X)L] | A proposed intermediate in some mechanistic pathways. |
| Cu(I)-phenoxide complex | Can be formed when a phenol (B47542) is used as a starting material. |
Detailed research findings from computational studies on related biphenyl syntheses have consistently demonstrated the power of these methods to complement and guide experimental work. For example, computational models have been used to explain the observed stereoselectivity in certain cross-coupling reactions and to design more effective catalysts. While a dedicated computational study on the reaction mechanism of 1,1'-Biphenyl, 3-chloro-4'-methoxy- is yet to be widely published, the existing body of research on similar systems provides a strong foundation for understanding its synthesis from a theoretical perspective.
Mechanistic Studies of Reactions Involving 1,1 Biphenyl, 3 Chloro 4 Methoxy
Investigation of Catalytic Cycles in Cross-Coupling Reactions
The synthesis of 1,1'-Biphenyl, 3-chloro-4'-methoxy- is often achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The catalytic cycle of this reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.
The cycle typically begins with a palladium(0) species, which undergoes oxidative addition with an aryl halide. In the synthesis of 1,1'-Biphenyl, 3-chloro-4'-methoxy-, this would involve the reaction of a palladium(0) catalyst with a chloro-substituted benzene (B151609) derivative. The reactivity of aryl halides in this step generally follows the order I > Br > Cl, making the use of chloroarenes more challenging due to the strength of the C-Cl bond. Overcoming this hurdle often requires the use of specialized ligands that can enhance the electron density on the palladium center, thereby facilitating the cleavage of the C-Cl bond.
The next step is transmetalation , where the organic group from an organoboron compound is transferred to the palladium(II) complex. For the synthesis of our target molecule, this would involve the reaction of the palladium-aryl complex with a methoxy-substituted phenylboronic acid (or a related boronate ester) in the presence of a base. The base is crucial as it activates the organoboron compound, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.
Finally, reductive elimination occurs from the resulting diorganopalladium(II) complex. This step forms the new carbon-carbon bond of the biphenyl (B1667301) product and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. The nature of the ligands on the palladium complex can influence the rate and efficiency of this step.
The table below illustrates a representative catalytic cycle for the synthesis of 1,1'-Biphenyl, 3-chloro-4'-methoxy- via a Suzuki-Miyaura coupling.
| Step | Description | Reactants | Intermediate/Product |
| 1. Oxidative Addition | The Pd(0) catalyst inserts into the carbon-chlorine bond of the chloro-substituted aryl ring. | Pd(0) complex, 1-chloro-3-halobenzene | Aryl-Pd(II)-halide complex |
| 2. Transmetalation | The methoxy-phenyl group from the boronic acid is transferred to the Pd(II) complex. | Aryl-Pd(II)-halide complex, (4-methoxyphenyl)boronic acid, Base | Diaryl-Pd(II) complex |
| 3. Reductive Elimination | The two aryl groups are eliminated from the Pd(II) complex to form the biphenyl product and regenerate the Pd(0) catalyst. | Diaryl-Pd(II) complex | 1,1'-Biphenyl, 3-chloro-4'-methoxy-, Pd(0) complex |
This table presents a generalized catalytic cycle. Specific catalysts, ligands, and reaction conditions can influence the intermediates and reaction kinetics.
Understanding Selectivity in Functionalization Reactions
The functionalization of a pre-formed 1,1'-Biphenyl, 3-chloro-4'-methoxy- molecule presents questions of regioselectivity. The existing chloro and methoxy (B1213986) substituents, along with the biphenyl structure itself, direct the position of further chemical modifications. Palladium-catalyzed C-H activation is a powerful tool for introducing new functional groups, and the selectivity of these reactions is governed by both electronic and steric factors. pitt.edu
In principle, the methoxy group is an ortho-, para-directing activator, while the chloro group is an ortho-, para-directing deactivator. However, in the context of C-H functionalization, the directing ability of certain groups can be harnessed to achieve high regioselectivity. For instance, in reactions directed by a coordinating group, functionalization often occurs at the less sterically hindered ortho position. pitt.edu
While specific studies on the functionalization of 1,1'-Biphenyl, 3-chloro-4'-methoxy- are not extensively documented, we can infer potential outcomes based on general principles. For example, a directed C-H functionalization on the methoxy-substituted ring would likely favor the positions ortho to the methoxy group, with steric hindrance from the other phenyl ring potentially influencing the preference for one ortho position over the other.
The following table outlines potential regioselective outcomes for the functionalization of 1,1'-Biphenyl, 3-chloro-4'-methoxy- based on general principles of electrophilic aromatic substitution and directed C-H activation.
| Reaction Type | Directing Group | Predicted Major Product Position(s) | Rationale |
| Electrophilic Aromatic Substitution | Methoxy (-OCH3) | Ortho/Para to -OCH3 | The methoxy group is a strong activating and ortho, para-directing group. |
| Electrophilic Aromatic Substitution | Chloro (-Cl) | Ortho/Para to -Cl | The chloro group is a deactivating but ortho, para-directing group. |
| Directed C-H Functionalization | Methoxy (-OCH3) | Ortho to -OCH3 | Coordination of the catalyst to the oxygen of the methoxy group can direct functionalization to the adjacent C-H bonds. |
This table is illustrative and actual outcomes would depend on the specific reagents and reaction conditions.
Role of Substituent Effects on Reaction Pathways
The chloro and methoxy substituents on the biphenyl framework play a crucial role in dictating the reactivity and pathways of reactions involving 1,1'-Biphenyl, 3-chloro-4'-methoxy-. These effects are a combination of electronic (inductive and resonance) and steric influences.
In the context of its synthesis via Suzuki-Miyaura coupling, the electron-withdrawing nature of the chlorine atom on the electrophilic partner can have a complex effect. While halogens are deactivating towards electrophilic aromatic substitution, their inductive effect can make the carbon atom of the C-Cl bond more electrophilic, which can be beneficial for the oxidative addition step. However, the strong C-Cl bond remains a challenge.
Conversely, the methoxy group on the nucleophilic partner (the organoboron reagent) is electron-donating. This increases the electron density on the aromatic ring, making it more nucleophilic and facilitating the transmetalation step. Studies on related systems have shown that electron-donating groups on the boronic acid can increase the reaction rate. nih.gov
The steric hindrance provided by the substituents can also influence the reaction. For instance, a substituent ortho to the reacting site can slow down the reaction rate. In 1,1'-Biphenyl, 3-chloro-4'-methoxy-, the chloro group is at the 3-position, which is meta to the point of coupling, so its steric effect on the coupling itself is likely minimal. The 4'-methoxy group is para to the coupling site and thus does not impose significant steric hindrance.
The following table summarizes the expected electronic and steric effects of the substituents in the synthesis of 1,1'-Biphenyl, 3-chloro-4'-methoxy-.
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Suzuki-Miyaura Coupling |
| Chloro (-Cl) | 3-position | Electron-withdrawing (inductive) | Minimal at the coupling site | May slightly activate the C-X bond for oxidative addition but the C-Cl bond is inherently strong. |
| Methoxy (-OCH3) | 4'-position | Electron-donating (resonance) | Minimal at the coupling site | Enhances the nucleophilicity of the organoboron reagent, facilitating transmetalation. |
Environmental Transformation and Fate of Biphenyl Derivatives: an Academic Perspective
Photochemical Degradation Pathways
The primary photochemical reaction for many chlorobiphenyls involves the cleavage of the carbon-chlorine (C-Cl) bond. This process is often initiated by the absorption of ultraviolet (UV) radiation, typically in the environmentally relevant range of 290-400 nm. The energy from the absorbed photon can lead to the homolytic cleavage of the C-Cl bond, resulting in the formation of a biphenyl (B1667301) radical and a chlorine radical. This reductive dechlorination is a key initial step in the breakdown of these compounds.
Subsequent reactions of the biphenyl radical can lead to a variety of products. It can abstract a hydrogen atom from the surrounding solvent or matrix, resulting in the formation of a less chlorinated biphenyl. For 1,1'-Biphenyl, 3-chloro-4'-methoxy-, this would lead to the formation of 4-methoxy-1,1'-biphenyl.
Further photochemical reactions can include intramolecular rearrangements and the formation of more polar products through reactions with other atmospheric or aquatic species. While specific products for 1,1'-Biphenyl, 3-chloro-4'-methoxy- have not been documented, it is plausible that hydroxylated derivatives could be formed through reactions with hydroxyl radicals present in the environment.
Table 1: Plausible Photochemical Degradation Products of 1,1'-Biphenyl, 3-chloro-4'-methoxy-
| Parent Compound | Potential Degradation Product | Reaction Type |
| 1,1'-Biphenyl, 3-chloro-4'-methoxy- | 4-Methoxy-1,1'-biphenyl | Reductive Dechlorination |
| 1,1'-Biphenyl, 3-chloro-4'-methoxy- | Hydroxylated methoxy (B1213986) biphenyls | Oxidation |
Biotransformation Mechanisms in Environmental Compartments (e.g., Plant Metabolism)
The biotransformation of chlorinated biphenyls in various environmental compartments, including soil, water, and within living organisms such as plants and microorganisms, is a key determinant of their environmental persistence.
Microbial Degradation: Microbial degradation is a significant pathway for the breakdown of chlorobiphenyls in the environment. Studies on related compounds, such as 3-chlorobiphenyl (B164846) and 4-chlorobiphenyl (B17849), have shown that bacteria can metabolize these compounds through several mechanisms. nih.govresearchgate.netnih.gov A common pathway involves the action of dioxygenase enzymes, which introduce two hydroxyl groups onto the aromatic ring, a process known as dihydroxylation. researchgate.netnih.gov This is often followed by meta-cleavage of the biphenyl ring, leading to the formation of chlorinated benzoic acids as major metabolites. researchgate.netnih.govvtt.fi
For 1,1'-Biphenyl, 3-chloro-4'-methoxy-, it is anticipated that microorganisms would initially target the non-chlorinated ring for oxidation, as the presence of chlorine can hinder enzymatic attack. The methoxy group may also influence the position of hydroxylation. Some microorganisms, like Rhodococcus wratislaviensis, have demonstrated the ability to degrade mixtures of hydroxy- and methoxy-PCBs. researchgate.net This suggests that the methoxy group in 1,1'-Biphenyl, 3-chloro-4'-methoxy- could potentially be cleaved to form a hydroxylated intermediate, which could then undergo further degradation.
Plant Metabolism: Plants can take up and metabolize chlorinated organic compounds from the soil and water. Research on the biotransformation of polychlorinated biphenyls (PCBs) in plants is an active area of investigation. While specific studies on 1,1'-Biphenyl, 3-chloro-4'-methoxy- in plants were not found, general metabolic pathways for PCBs in plants include hydroxylation and conjugation. These reactions are part of the plant's detoxification system and aim to increase the polarity of the compound, facilitating its storage in vacuoles or incorporation into cell wall components. The presence of a methoxy group might lead to O-demethylation, forming a hydroxylated biphenyl, which can then be conjugated with sugars or other endogenous molecules.
Table 2: Anticipated Biotransformation Products of 1,1'-Biphenyl, 3-chloro-4'-methoxy-
| Organism/System | Transformation Pathway | Potential Metabolite(s) |
| Bacteria | Dihydroxylation and Ring Cleavage | Chlorobenzoic acids, Hydroxylated methoxy biphenyls |
| Bacteria | O-Demethylation | 3-Chloro-4'-hydroxy-1,1'-biphenyl |
| Plants | Hydroxylation and Conjugation | Hydroxylated and conjugated forms of the parent compound |
Persistence and Degradation Kinetics in Environmental Models
The persistence of a chemical in the environment is determined by the rates of its degradation through various abiotic and biotic processes. The molecular structure of 1,1'-Biphenyl, 3-chloro-4'-methoxy- suggests a moderate level of persistence.
The presence of the chlorine atom on one of the biphenyl rings increases its resistance to degradation compared to the non-chlorinated parent compound, biphenyl. The methoxy group, while potentially a site for metabolic attack, also contributes to the lipophilicity of the molecule, which can lead to its partitioning into organic matter in soil and sediment, thereby reducing its bioavailability for microbial degradation.
Environmental fate models would likely predict that 1,1'-Biphenyl, 3-chloro-4'-methoxy- will have a tendency to sorb to soil and sediment particles. Its moderate water solubility and vapor pressure suggest that it could be subject to long-range atmospheric transport, similar to other semi-volatile organic compounds.
Table 3: Factors Influencing the Environmental Persistence of 1,1'-Biphenyl, 3-chloro-4'-methoxy-
| Factor | Influence on Persistence | Rationale |
| Chlorine Substitution | Increases persistence | The C-Cl bond is stable and resistant to cleavage. |
| Methoxy Group | May decrease or increase persistence | Can be a site for metabolism but also increases lipophilicity. |
| Sorption to Organic Matter | Increases persistence | Sequesters the compound, reducing bioavailability for degradation. |
| Microbial Activity | Decreases persistence | Biodegradation is a key removal process. |
| Photodegradation | Decreases persistence | UV radiation can lead to abiotic degradation. |
Advanced Analytical Methodologies for Biphenyl Analysis in Environmental and Research Samples
Chromatographic Separation Techniques (e.g., GC, HPLC)
Chromatographic techniques are fundamental for the separation of target analytes from complex mixtures prior to detection. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the analyte's volatility and thermal stability, as well as the sample matrix.
For 1,1'-Biphenyl, 3-chloro-4'-methoxy- , both GC and HPLC can be considered viable separation techniques. As a semi-volatile compound, GC is a primary method for its analysis, often employing a capillary column for high-resolution separation. The selection of the stationary phase is critical; non-polar phases like those based on 5% diphenyl / 95% dimethyl polysiloxane are commonly used for PCB analysis and would be suitable for this compound.
HPLC offers a complementary approach, particularly for samples where the analyte is less volatile or thermally labile. Reversed-phase HPLC with a C18 or a specialized biphenyl (B1667301) column is a common choice for the separation of biphenyl compounds. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with the gradient adjusted to achieve optimal separation from interfering compounds.
Table 1: General Chromatographic Conditions for the Analysis of Chlorinated and Methoxylated Biphenyls
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Capillary column (e.g., DB-5, HP-5ms) | Reversed-phase (e.g., C18, Biphenyl) |
| Injector Temperature | 250-300 °C | Ambient |
| Oven Temperature Program | Ramped, e.g., 100°C to 300°C at 10°C/min | Isocratic or gradient elution |
| Carrier Gas | Helium or Nitrogen | Acetonitrile/Water mixture |
| Detector | Mass Spectrometer (MS), Electron Capture Detector (ECD) | UV Detector, Mass Spectrometer (MS) |
This table presents generalized conditions based on the analysis of structurally similar compounds and should be optimized for the specific analysis of 1,1'-Biphenyl, 3-chloro-4'-methoxy-.
Hyphenated Mass Spectrometric Detection (e.g., GC/MS, LC/MS)
Hyphenation of chromatographic systems with mass spectrometry (MS) provides a powerful tool for both the identification and quantification of target compounds.
Gas Chromatography-Mass Spectrometry (GC/MS) is the most definitive method for the analysis of volatile and semi-volatile organic compounds like 1,1'-Biphenyl, 3-chloro-4'-methoxy- . Following separation by GC, the analyte enters the mass spectrometer where it is ionized, typically by electron ionization (EI). The resulting mass spectrum is a unique fragmentation pattern that acts as a chemical fingerprint, allowing for unambiguous identification. The NIST WebBook provides a reference mass spectrum for 1,1'-Biphenyl, 3-chloro-4'-methoxy-. nist.gov
Liquid Chromatography-Mass Spectrometry (LC/MS) is an increasingly popular technique for the analysis of a wide range of environmental contaminants. For compounds like hydroxylated and methoxylated PCBs, LC coupled with tandem mass spectrometry (LC/MS/MS) offers high sensitivity and selectivity. nih.govacs.org This technique would be highly suitable for the analysis of 1,1'-Biphenyl, 3-chloro-4'-methoxy- in various sample matrices.
Table 2: Electron Ionization Mass Spectrum of 1,1'-Biphenyl, 3-chloro-4'-methoxy-
| m/z | Relative Intensity (%) |
| 51 | 5.3 |
| 63 | 5.1 |
| 75 | 6.1 |
| 89 | 5.3 |
| 115 | 10.7 |
| 128 | 6.8 |
| 139 | 15.0 |
| 168 | 13.9 |
| 203 | 34.2 |
| 218 | 100.0 |
| 220 | 32.3 |
Data sourced from the NIST WebBook. nist.gov The mass-to-charge ratio (m/z) and relative intensity of the most abundant fragments are shown.
Sample Preparation and Cleanup Strategies for Complex Matrices
The analysis of trace levels of 1,1'-Biphenyl, 3-chloro-4'-methoxy- in environmental and biological samples necessitates rigorous sample preparation to remove interfering matrix components. The choice of extraction and cleanup method depends on the sample type (e.g., water, soil, sediment, biological tissue).
Commonly employed extraction techniques for related compounds like PCBs from solid matrices include Soxhlet extraction, pressurized fluid extraction (PFE), and microwave-assisted extraction (MAE). For liquid samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently used.
Following extraction, a cleanup step is often required to remove co-extracted interfering compounds such as lipids. This can be achieved using techniques like gel permeation chromatography (GPC) or adsorption chromatography with materials such as silica gel or Florisil. The selection of the appropriate cleanup strategy is crucial for achieving low detection limits and accurate quantification.
Exploratory Applications of Biphenyl Scaffolds in Materials Science and Catalysis
Utilization in Organic Light-Emitting Diodes (OLEDs) and Solar Cells
Biphenyl (B1667301) derivatives are often investigated for their potential in optoelectronic devices. Their conjugated system can facilitate charge transport and emissive properties, which are crucial for the performance of Organic Light-Emitting Diodes (OLEDs) and organic solar cells. The introduction of a chloro and a methoxy (B1213986) group to the biphenyl structure, as in 1,1'-Biphenyl, 3-chloro-4'-methoxy-, would be expected to modulate its electronic and photophysical properties. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group could influence the frontier molecular orbital energy levels (HOMO and LUMO), thereby affecting charge injection, transport, and recombination efficiency in a device.
Despite these theoretical considerations, no published studies were identified that specifically investigate or report the use of 1,1'-Biphenyl, 3-chloro-4'-methoxy- in either OLEDs or solar cells. Research in this area appears to be focused on other functionalized biphenyls.
Role as Chiral Ligands in Asymmetric Synthesis
The inherent atropisomerism of certain substituted biphenyls makes them excellent candidates for chiral ligands in asymmetric catalysis. The steric hindrance provided by substituents at the ortho positions can restrict free rotation around the biphenyl C-C single bond, leading to stable, separable enantiomers. These chiral ligands can coordinate with metal centers to create catalysts that facilitate stereoselective transformations, which are of paramount importance in the synthesis of pharmaceuticals and fine chemicals.
For 1,1'-Biphenyl, 3-chloro-4'-methoxy-, the substitution pattern does not inherently confer the significant steric hindrance typically required for atropisomerism. Consequently, there is no available research that explores its application as a chiral ligand in asymmetric synthesis. The development of chiral biphenyl ligands has historically focused on systems with bulky ortho-substituents.
Investigation as Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are essential for a range of photonic applications, including frequency conversion and optical switching. The NLO response of a molecule is often associated with a large change in dipole moment upon electronic excitation, a feature that can be engineered in organic molecules with donor-acceptor-π-bridge architectures. The methoxy (donor) and chloro (weak acceptor) groups on the biphenyl (π-bridge) framework of 1,1'-Biphenyl, 3-chloro-4'-methoxy- suggest that it could exhibit some NLO properties.
However, a comprehensive search of the scientific literature did not yield any studies on the investigation or characterization of the nonlinear optical properties of 1,1'-Biphenyl, 3-chloro-4'-methoxy-. The field of NLO materials is extensive, but research on this specific compound is absent.
Application as Synthons for Complex Molecular Architectures (e.g., Porphyrins)
Functionalized biphenyls can serve as versatile building blocks, or synthons, for the construction of more complex molecular structures. Their defined geometry and reactive sites allow for their incorporation into larger supramolecular assemblies, polymers, and macrocycles like porphyrins. Porphyrins with biphenyl substituents can exhibit unique photophysical and electrochemical properties, making them of interest for applications in catalysis, sensing, and medicine.
There is no documented use of 1,1'-Biphenyl, 3-chloro-4'-methoxy- as a synthon in the synthesis of porphyrins or other complex molecular architectures. Synthetic routes to such complex molecules typically employ biphenyl derivatives with more strategically placed reactive functional groups for coupling reactions.
Mechanisms of Plant Growth Modulation
Certain chemical compounds can influence plant growth and development by interacting with endogenous hormonal pathways or other physiological processes. Biphenyl derivatives have been explored for various biological activities, but their role in plant growth modulation is not a widely studied area. The specific effects of 1,1'-Biphenyl, 3-chloro-4'-methoxy- on plant physiology are unknown.
No research has been published detailing any investigation into the mechanisms of plant growth modulation by 1,1'-Biphenyl, 3-chloro-4'-methoxy-. This remains a speculative area of application for this compound.
Q & A
Q. What are the established synthetic routes for 3-chloro-4'-methoxy-1,1'-biphenyl?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between aryl halides and boronic acids. Key conditions include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
- Base : Potassium carbonate or sodium bicarbonate.
- Solvent : Toluene or ethanol under inert atmosphere (N₂/Ar). Example: Coupling 3-chlorophenylboronic acid with 4-methoxybromobenzene yields the target biphenyl derivative. Optimize reaction time (12-24 hrs) and temperature (80-110°C) to enhance yield (>75%) and purity .
Q. How is this compound characterized in academic research?
Standard analytical techniques include:
- NMR spectroscopy : Confirm substitution patterns (¹H/¹³C NMR).
- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 248.6).
- X-ray diffraction (XRD) : Resolve crystal structure and bond angles (e.g., torsion angles between biphenyl rings ~45°) .
- HPLC/GC : Assess purity (>95% for biological studies).
Q. What physicochemical properties are critical for experimental design?
Key properties (from PubChem/DSSTox data):
- Molecular formula : C₁₃H₁₀ClO.
- Molecular weight : 232.67 g/mol.
- Solubility : Low in water; soluble in DMSO, DMF, or THF.
- LogP : ~3.2 (hydrophobic nature influences membrane permeability).
- Thermal stability : Decomposes above 250°C .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
The chloro (electron-withdrawing) and methoxy (electron-donating) groups alter electron density on the biphenyl core, affecting regioselectivity. For example:
- Chloro at C3 : Activates the ring toward nucleophilic substitution but may sterically hinder coupling at adjacent positions.
- Methoxy at C4' : Enhances resonance stabilization, directing electrophilic attacks to para positions. Computational studies (DFT) can model charge distribution to predict reaction pathways .
Q. What challenges arise in achieving selective functionalization of this compound?
Key issues include:
- Steric hindrance : The chloro group at C3 limits access to neighboring reactive sites.
- Competing reactions : Methoxy groups may undergo demethylation under acidic/oxidative conditions. Mitigation strategies :
- Use bulky ligands (e.g., SPhos) to improve coupling efficiency.
- Protect the methoxy group with acetyl during harsh reactions .
Q. What mechanisms underpin its potential biological activity?
While direct data on 3-chloro-4'-methoxy-1,1'-biphenyl is limited, structurally similar biphenyl derivatives exhibit:
- Antimicrobial activity : Disruption of bacterial cell membranes via hydrophobic interactions.
- Anticancer potential : Inhibition of kinase enzymes (e.g., EGFR) by mimicking ATP-binding motifs. Methodology :
- Molecular docking : Screen against protein targets (e.g., PDB: 1M17).
- SAR studies : Compare activity with analogs lacking chloro/methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
